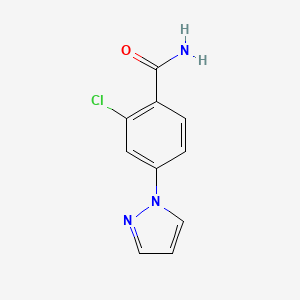

2-Chloro-4-(1H-pyrazol-1-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClN3O |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

2-chloro-4-pyrazol-1-ylbenzamide |

InChI |

InChI=1S/C10H8ClN3O/c11-9-6-7(14-5-1-4-13-14)2-3-8(9)10(12)15/h1-6H,(H2,12,15) |

InChI Key |

ZEMBEJLNPTUEDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 1h Pyrazol 1 Yl Benzamide and Structural Analogues

Approaches to the Benzamide (B126) Core Formation

The final step in the synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzamide, or the introduction of the amide functionality, can be achieved through several reliable methods. These generally involve the coupling of a carboxylic acid precursor or its activated derivative with an appropriate amine.

Conventional Amide Bond Formation Strategies

The creation of an amide bond is one ofthe most fundamental transformations in organic chemistry. ucl.ac.uk A plethora of methods exist, ranging from direct condensation to the use of sophisticated coupling reagents. ucl.ac.ukresearchgate.net

One common strategy involves the activation of a carboxylic acid. For instance, a carboxylic acid can be converted to a more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. This activated intermediate then readily reacts with an amine to form the desired benzamide. nih.gov Another widely used approach employs carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 4-(dimethylamino)pyridine (DMAP), to facilitate the coupling between a carboxylic acid and an amine. nih.gov

Catalytic methods have also gained prominence as they offer milder reaction conditions and generate less waste. Boric acid, for example, has been shown to effectively catalyze the direct amidation of benzoic acids with aromatic amines under solvent-free conditions. researchgate.net Furthermore, pyrazole-conjugated amides can be synthesized via oxidative amination of pyrazole (B372694) carbaldehydes using hydrogen peroxide as an oxidant. beilstein-journals.orgbohrium.com This highlights the versatility of available methods that can be adapted depending on the specific substrate and desired scale.

Utilization of Carboxylic Acid Precursors (e.g., 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid)

A key precursor for forming the benzamide is the corresponding carboxylic acid, 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid. The general synthetic route involves the activation of this carboxylic acid followed by amination. A prevalent method is the conversion of the benzoic acid derivative to its corresponding acyl chloride. nih.gov

For example, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid can be treated with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to produce the highly reactive acyl chloride intermediate. This intermediate is then reacted with various amines (aliphatic, aromatic, or heterocyclic) to yield the final benzamide derivatives. nih.gov A similar two-step, one-pot procedure is effective for other substituted chlorobenzoic acids, where the initial hydrolysis of an ester or nitrile group yields the carboxylic acid, which is subsequently activated and coupled. nih.gov

| Carboxylic Acid Precursor | Activation Reagent | Amine | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Thionyl Chloride (SOCl₂) | Aromatic/Aliphatic Amines | DMF | Reflux | nih.gov |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid | Not specified (likely SOCl₂ or similar) | Substituted Anilines | Not specified | Aminolysis Reaction | nih.gov |

Synthesis of Key Pyrazole-Containing Intermediates

The construction of the core structure relies on the efficient synthesis of intermediates that already contain the pyrazole moiety attached to the chloro-benzonitrile or chloro-benzoic acid backbone.

Preparation of 2-Chloro-4-(1H-pyrazolyl)benzonitrile Precursors

The intermediate 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile is a crucial building block. tdcommons.orggoogle.com Its synthesis is often achieved from precursors where the pyrazole nitrogen is protected, for example, with a tetrahydropyranyl (THP) group. The synthesis typically starts with a coupling reaction to form 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile. google.comgoogleapis.com

Following the successful coupling, the THP protecting group is removed. This deprotection is generally accomplished under acidic conditions. For instance, the protected compound is treated with a catalytic amount of hydrochloric acid in a solvent like methanol (B129727) at controlled temperatures (e.g., 10 ± 3 °C). After the reaction is complete, the mixture is neutralized with a base, such as ammonia (B1221849) water, leading to the precipitation of the desired 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile, which can be isolated in high yield and purity. google.comgoogleapis.comchemicalbook.com

Suzuki Reaction as a Key Coupling Strategy

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is instrumental in synthesizing the pyrazole-containing benzonitrile (B105546) intermediate. nih.gov This palladium-catalyzed reaction typically couples an aryl halide with an organoboron compound. mdpi.comresearchgate.net

In a specific application, 4-bromo-2-chlorobenzonitrile (B136228) is coupled with a pyrazole boronic acid pinacol (B44631) ester, such as 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. google.comgoogleapis.com The reaction is carried out in the presence of a palladium catalyst and a base. While various palladium catalysts can be used, systems like bis(triphenylphosphine)palladium(II) chloride or a combination of Palladium(II) acetate (B1210297) and triphenylphosphine (B44618) are effective. tdcommons.orggoogle.comgoogleapis.com The choice of base and solvent system is also critical for reaction efficiency.

| Aryl Halide | Boronic Ester | Catalyst System | Base | Solvent System | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-bromo-2-chlorobenzonitrile | 1-(THP)-1H-pyrazole-5-boronic acid pinacol ester | Bis(triphenylphosphine)palladium(II) chloride | Sodium Carbonate | THF-water | Elevated | Not specified | google.com |

| 4-bromo-2-chlorobenzonitrile | 1-(THP)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(OAc)₂ / Triphenylphosphine | Potassium Carbonate | Acetonitrile-water | 70 ± 3 °C | 92.3% | googleapis.com |

Strategies for Constructing the Pyrazole Heterocycle

The fundamental synthesis of the pyrazole ring itself can be accomplished through various established chemical strategies. One of the most common methods involves the condensation reaction between a hydrazine (B178648) (or a substituted hydrazine) and a 1,3-dicarbonyl compound or its equivalent. The specific substitution pattern on the resulting pyrazole ring is determined by the nature of the starting materials.

Another versatile approach is through 1,3-dipolar cycloaddition reactions. This involves the reaction of a nitrile imine, often generated in situ, with an alkyne. This method allows for the construction of highly substituted pyrazoles. The synthesis of the necessary precursors, such as appropriately substituted hydrazones for nitrile imine generation, is a critical aspect of this strategy. These foundational methods provide access to a wide array of pyrazole derivatives that can then be incorporated into more complex molecules like this compound. googleapis.com

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazole derivatives. mdpi.com This approach typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov The Knorr pyrazole synthesis, a classic example, utilizes the condensation of β-diketones with hydrazines. beilstein-journals.org While effective, this method can sometimes lead to a mixture of regioisomers, particularly when using substituted hydrazines. beilstein-journals.orgnih.gov

To address challenges such as regioselectivity and the accessibility of starting materials, various modifications and one-pot procedures have been developed. For instance, 1,3-dicarbonyl compounds can be generated in situ from enolates and carboxylic acid chlorides, which then react with hydrazines in a consecutive multicomponent reaction. beilstein-journals.org Another strategy involves the in situ formation of hydrazine precursors from arylboronic acids and Boc-protected diimide, followed by cyclocondensation. beilstein-journals.orgnih.gov The reaction of α,β-unsaturated ketones containing a leaving group with hydrazine derivatives also yields pyrazoles after an elimination step. mdpi.com

| Reactant 1 | Reactant 2 | Key Features | Reference(s) |

| 1,3-Dicarbonyl Compounds | Hydrazine Derivatives | Classic and straightforward method; potential for regioisomer formation. | mdpi.comnih.govbeilstein-journals.org |

| In situ generated 1,3-Diketones | Hydrazine | One-pot synthesis, improving efficiency. | beilstein-journals.org |

| α,β-Unsaturated Ketones | Hydrazine Derivatives | Forms pyrazolines as intermediates. | mdpi.com |

| α,β-Alkynic Aldehydes | Hydrazines | Allows for further functionalization, such as selenation. | mdpi.com |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is another powerful method for constructing the pyrazole ring. This reaction typically involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). rsc.orgwikipedia.org Heating diazo compounds with alkynes can afford pyrazoles, often in high yields and without the need for extensive purification, especially with α-diazocarbonyl substrates. rsc.orgresearchgate.net

This method offers a high degree of regioselectivity, which can be influenced by the nature of the substituents on both the diazo compound and the dipolarophile. wikipedia.org For example, the reaction of diazomethane (B1218177) with an alkene leads to a pyrazoline, which can then be oxidized to the corresponding pyrazole. wikipedia.org The use of aqueous micellar catalysis has been explored to create more environmentally friendly reaction conditions. researchgate.net

| 1,3-Dipole | Dipolarophile | Reaction Conditions | Outcome | Reference(s) |

| Diazo Compounds | Alkynes | Heating, solvent-free | High yields of pyrazoles | rsc.orgresearchgate.net |

| Diazomethane | Alkenes | - | Pyrazoline intermediate, then oxidation to pyrazole | wikipedia.org |

| Ethyl Diazoacetate | Alkynes | Aqueous micellar catalysis (TPGS-750-M) | Environmentally friendly synthesis of pyrazoles | researchgate.net |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like pyrazole derivatives due to their efficiency, atom economy, and ability to generate structural diversity in a single step. mdpi.comnih.gov These one-pot reactions involve the combination of three or more starting materials to form a product that contains portions of all the initial reactants. beilstein-journals.org

Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov Variations of this four-component reaction, sometimes assisted by microwave irradiation or ultrasound, have been reported to produce highly substituted pyranopyrazoles. nih.gov Other MCRs might involve the in situ generation of key intermediates, such as 1,3-dielectrophiles, which then undergo cyclocondensation. beilstein-journals.org The use of catalysts like Yb(PFO)3 has been shown to be effective in three-component syntheses of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org

| Number of Components | Key Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Three | Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | beilstein-journals.org |

| Four | Aldehyde, malononitrile, β-ketoester, hydrazine hydrate | Various catalysts, microwave or ultrasonic irradiation | Highly substituted pyranopyrazoles | nih.gov |

| Five | 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10, solvent-free | Highly substituted pyrano[2,3-c]pyrazoles | mdpi.com |

Advanced Synthetic Strategies for Analogues and Derivatives

The development of novel analogs and derivatives of this compound often requires more advanced and specialized synthetic techniques.

Nickel-Catalyzed Reductive Aminocarbonylation

Nickel-catalyzed reductive aminocarbonylation has emerged as a valuable tool for the synthesis of amides from aryl halides. rsc.orgnih.gov This method offers an alternative to traditional amide bond formation reactions and can be particularly useful for constructing the benzamide portion of the target molecule and its analogs. The reaction typically involves a nickel(0) catalyst, which undergoes oxidative addition to an aryl halide. Subsequent insertion of carbon monoxide forms a nickel(II)-acyl intermediate, which can then react with a nitrogen source to yield the desired amide. nih.gov

A significant advantage of this methodology is the potential to use nitroarenes as the nitrogen source, which are often more economical and readily available than the corresponding anilines. rsc.org The reaction proceeds under reductive conditions, with a reducing agent such as zinc or manganese being used to generate the active nickel(0) species. nih.gov This approach has demonstrated broad scope and high functional group compatibility. rsc.orgnih.gov

Exploration of Diverse Substitution Patterns and Linker Moieties

The synthesis of analogs of this compound with diverse substitution patterns and various linker moieties is an active area of research. This exploration allows for the fine-tuning of the molecule's properties for various applications. The synthesis of such analogs often involves multi-step sequences. For instance, a common strategy is to first construct a substituted pyrazole ring and then couple it to a modified benzoyl chloride or benzoic acid to form the final benzamide. ias.ac.in

The Vilsmeier-Haack reaction can be used to introduce a formyl group onto a pyrazole ring, which can then serve as a handle for further functionalization. nih.gov Suzuki coupling reactions are also employed to link pyrazole and benzene (B151609) rings, as seen in the preparation of intermediates like 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. google.com The resulting nitrile can then be hydrolyzed to a carboxylic acid and subsequently converted to the desired benzamide. The introduction of different substituents on either the pyrazole or the benzamide moiety can be achieved by using appropriately functionalized starting materials. mdpi.com

Structural Elucidation and Advanced Characterization of this compound

The requested sections on Spectroscopic Confirmation of Molecular Structures (including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy), Solid-State Structural Analysis (X-ray Crystallography), and Complementary Analytical Methods require specific, experimentally-derived data that is not present in the currently accessible body of scientific literature.

Therefore, this article cannot be generated with the scientifically accurate and detailed research findings as requested in the prompt.

Structural Elucidation and Advanced Characterization Techniques

Complementary Analytical Methods

Thermal Analysis Techniques

Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition profile of pharmaceutical compounds. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into the material's behavior as a function of temperature. TGA measures the change in mass of a sample as it is heated, indicating temperatures at which degradation or decomposition occurs. DSC, on the other hand, measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting and crystallization.

Despite a thorough review of the available scientific literature, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for 2-Chloro-4-(1H-pyrazol-1-yl)benzamide could not be located. Published research to date has not focused on the detailed thermal characterization of this specific compound.

While general knowledge suggests that compounds containing pyrazole (B372694) and benzamide (B126) moieties exhibit a range of thermal stabilities, the absence of empirical data for this compound prevents a detailed discussion of its specific thermal properties, including its decomposition onset temperature, melting point, and associated enthalpy changes. Such data would be essential for understanding its stability under various thermal conditions, which is a critical parameter in drug development and formulation.

Further research is required to determine the thermal profile of this compound. The generation of TGA and DSC data would provide a foundational understanding of its thermal stability and phase behavior.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value |

|---|---|

| Onset of Decomposition (°C) | Data not available in cited literature |

| Temperature of Maximum Decomposition Rate (°C) | Data not available in cited literature |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

|---|---|

| Melting Point (°C) | Data not available in cited literature |

| Enthalpy of Fusion (J/g) | Data not available in cited literature |

Structure Activity Relationship Sar Investigations

Systematic Structural Modifications and Their Biological Implications

The biological activity of the 2-Chloro-4-(1H-pyrazol-1-yl)benzamide scaffold can be finely tuned by making systematic modifications to its core components: the benzamide (B126) ring, the pyrazole (B372694) ring, and the amide linker. These modifications alter the physicochemical properties of the molecule, such as its size, shape, electronics, and lipophilicity, which in turn dictate its interaction with biological targets.

Influence of Halogenation on the Benzamide Ring

Halogen atoms are frequently incorporated into drug candidates to enhance their biological activity, metabolic stability, and membrane permeability. In the context of benzamide derivatives, the nature and position of halogen substituents can significantly impact their therapeutic potential. While specific studies systematically varying the halogen at the 2-position of 4-(1H-pyrazol-1-yl)benzamide are not extensively detailed in the available literature, broader principles of halogenation in related structures provide valuable insights. The chlorine atom at the 2-position of the parent compound is a key feature. In general, the introduction of halogens can influence the conformation of the molecule and its electronic properties through inductive and mesomeric effects, which can affect binding to target enzymes or receptors.

Impact of Pyrazole Ring Substitution and Regiochemistry

In a series of novel N-pyrazolylbenzamide derivatives synthesized for antimicrobial and antitubercular screening, various substitutions were made on the pyrazole ring. While the parent compound in these studies was a 5-amino-1-phenyl-3-tert-butyl pyrazole, the principles of substitution effects can be extrapolated. The specific arrangement and nature of substituents are crucial for optimal activity, as they dictate the three-dimensional shape and electronic distribution of the molecule.

Role of Amide Linker and Alkyl Chain Variations

The amide linker in this compound is a key structural element that connects the benzoyl and pyrazole moieties. Modifications to this linker, including its replacement with bioisosteres or variations in attached alkyl chains, can significantly impact the molecule's flexibility, conformation, and ability to interact with its target.

The replacement of the amide bond with bioisosteres such as oxadiazoles or triazoles is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. nih.gov These heterocyclic rings can mimic the planar geometry and dipole moment of the amide bond while offering different electronic and hydrogen bonding characteristics. nih.gov

Studies on other benzamide derivatives have demonstrated that the length of a linker chain can influence biological activity. For instance, in a series of benzamide derivatives targeting the FtsZ protein, variations in the length of an ethylenoxy linker were shown to affect the molecule's binding affinity. A longer propylenoxy chain led to multiple possible binding modes due to increased flexibility, which in some cases resulted in a decrease in biological activity. This highlights the importance of an optimal linker length for proper orientation within a target's binding site.

Effect of Electron-Withdrawing and Electron-Donating Groups

In a study of diastereomeric 2-aryl-2-fluoro-cyclopropylamines, it was found that electron-donating substituents on the aryl ring increased the potency of tyramine oxidase inhibition, while electron-withdrawing substituents decreased the activity. nih.gov This suggests that increased electron density in the aromatic ring can be beneficial for certain biological interactions. nih.gov

Conversely, theoretical studies on N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides with antitubercular activity suggested that the presence of an electronegative group, such as a nitro group, was an important structural feature for their activity. nih.gov This indicates that for some targets, an electron-withdrawing effect may be favorable. The specific impact of EWGs and EDGs is highly dependent on the particular biological target and the nature of the binding pocket.

SAR Studies for Specific Biological Activities

The broad principles of SAR are best understood when applied to a specific biological activity. For the this compound scaffold, significant research has been directed towards its potential as an antitubercular agent.

Antitubercular Activity SAR

Several studies have explored the SAR of N-pyrazolylbenzamide derivatives for their activity against Mycobacterium tuberculosis. In a study by Prathyusha and Deepti, a series of novel N-pyrazolylbenzamide derivatives were synthesized and evaluated for their antitubercular activity. researchgate.net The core structure in this study was N-(1-(4-chlorophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)benzamide. The substitutions were made on the benzamide ring.

The unsubstituted benzamide derivative showed a moderate minimum inhibitory concentration (MIC) of 25 µg/mL against M. tuberculosis. The introduction of various substituents on the benzamide ring led to a range of activities, highlighting the importance of the substitution pattern for antitubercular potency.

Below is an interactive data table summarizing the antitubercular activity of some of the synthesized N-pyrazolylbenzamide derivatives.

| Compound ID | Benzamide Ring Substituent (R) | MIC (µg/mL) |

| 5a | H | 25 |

| 5b | 2-Cl | 12.5 |

| 5c | 3-Cl | 25 |

| 5d | 4-Cl | 50 |

| 5e | 2-F | 50 |

| 5f | 3-F | 12.5 |

| 5g | 4-F | 12.5 |

| 5h | 2-Br | 50 |

| 5i | 4-Br | 50 |

| 5j | 2-NO₂ | 25 |

| 5k | 3-NO₂ | 25 |

| 5l | 4-NO₂ | 50 |

| 5m | 4-OCH₃ | 50 |

| 5n | 4-CH₃ | 25 |

Halogenation: The position of the halogen on the benzamide ring is crucial. A chloro substituent at the 2-position (5b) and fluoro substituents at the 3- and 4-positions (5f, 5g) resulted in enhanced antitubercular activity (MIC = 12.5 µg/mL) compared to the unsubstituted compound. A chloro group at the 4-position (5d) was detrimental to the activity.

Nitro Group: The presence of a nitro group, regardless of its position (ortho, meta, or para), did not significantly improve the activity over the unsubstituted compound.

Electron-Donating Groups: The introduction of electron-donating groups like methoxy (5m) at the 4-position led to a decrease in activity (MIC = 50 µg/mL). A methyl group at the 4-position (5n) resulted in activity comparable to the unsubstituted compound.

These findings underscore the sensitive dependence of antitubercular activity on the electronic and steric properties of the substituents on the benzamide ring of N-pyrazolylbenzamides.

JNK3 Inhibitory Activity SAR

Derivatives of the aminopyrazole scaffold have been investigated as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key enzyme implicated in neurodegenerative diseases. Structure-activity relationship studies have focused on optimizing potency and selectivity against other JNK isoforms and related kinases like p38α.

For a series of 3-(4-(ureido)-1H-pyrazol-1-yl)-N-(pyridin-yl)benzamide derivatives, modifications on the terminal phenyl ring of the urea moiety and the N-linked pyridine ring of the benzamide have shown significant effects on JNK3 inhibition. For instance, the introduction of a chlorine atom at the ortho position of the terminal phenyl ring has been found to be favorable for activity.

Key SAR observations for JNK3 inhibition include:

Biological Activity and Pharmacological Screening

Modulation of Specific Molecular Targets and Pathways

Research into novel antagonists for the Androgen Receptor (AR) has identified the scaffold of a close structural analog of 2-Chloro-4-(1H-pyrazol-1-yl)benzamide as a promising core structure. Specifically, 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile, where a nitrile group replaces the benzamide's amide group, was utilized as a foundational chemical structure for developing new AR antagonists. This research was driven by the need for new therapeutics for prostate cancer that could overcome resistance to existing treatments targeting the ligand-binding pocket (LBP) of the receptor.

Through a process of scaffold hopping from known AR LBP antagonists, a series of 46 derivative compounds were synthesized based on the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile core. Subsequent biological evaluation of these derivatives led to the discovery of several compounds with potent AR antagonistic activities. The most effective of these compounds demonstrated inhibitory concentrations (IC50) as low as 69 nM. Furthermore, these potent derivatives were found to be effective against antiandrogen resistance and appeared to target an untraditional site on the AR, possibly the binding function 3 (BF3) site. One of the lead compounds from this series, compound 4c , showed significant tumor growth inhibition in a LNCaP xenograft model when administered orally. This work highlights the potential of the 2-chloro-4-(1H-pyrazol-1-yl)phenyl core in the design of novel AR antagonists for cancer therapy.

Table 1: Potency of Selected AR Antagonists Derived from a 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile Scaffold

| Compound | AR Antagonistic Activity (IC50, nM) |

|---|---|

| 2f | Data not specified, but noted as potent |

| 2k | Data not specified, but noted as potent |

| 4c | 69 |

This interactive table summarizes the antagonistic potency of key compounds developed from a core structure closely analogous to this compound.

A review of scientific literature did not yield specific information on the activity of this compound as an inhibitor of c-Jun N-terminal kinase 3 (JNK3).

A review of scientific literature did not yield specific information on the activity of this compound as an inhibitor of Glycine Transporter 1 (GlyT1).

A review of scientific literature did not yield specific information on the activity of this compound as an inhibitor of the voltage-gated sodium channel NaV1.7.

A review of scientific literature did not yield specific information on the activity of this compound regarding the modulation of mTORC1 activity or interference with autophagy.

A review of scientific literature did not yield specific information on the activity of this compound as an antagonist of the P2X7 receptor.

Enzyme Inhibition (e.g., α-glucosidase, α-amylase)

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy in managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govnih.gov By slowing the digestion of carbohydrates, these inhibitors can reduce the rate of glucose absorption into the bloodstream. nih.govacs.org

Research into pyrazole (B372694) derivatives has revealed their potential as enzyme inhibitors. Studies on various sulfonamide-based acyl pyrazoles have shown that these compounds can be potent and selective inhibitors of α-glucosidase. frontiersin.org For instance, certain acyl pyrazole sulfonamides demonstrated significantly higher potency against α-glucosidase compared to the standard drug, acarbose, with some analogues being up to 35 times more active. frontiersin.org The inhibitory activity of these pyrazole derivatives often varies based on the substitutions on their phenyl rings. frontiersin.org

Similarly, pyrazole derivatives have been investigated for their α-amylase inhibitory effects. α-Amylase inhibitors are also known as starch blockers because they prevent the breakdown of starch into simpler sugars. ajchem-a.com The inhibitory potential of pyrazole compounds against α-amylase has been shown to be concentration-dependent. ajchem-a.com While specific data for this compound is not detailed in the provided context, the broader class of pyrazole-containing compounds shows significant promise in the inhibition of these key digestive enzymes. nih.govacs.orgajchem-a.com

Table 1: α-Glucosidase Inhibition by Acyl Pyrazole Sulfonamide Derivatives

| Compound | Substituent | IC₅₀ (µM) | Potency vs. Acarbose (IC₅₀ = 35.1 ± 0.14 µM) |

|---|

| 5a | p-Chloro | 1.13 ± 0.06 | ~35x more potent |

Note: The data represents related acyl pyrazole sulfonamides, highlighting the potential of the pyrazole scaffold. frontiersin.org

Pigment Biosynthesis Inhibition

Information regarding the specific activity of this compound as an inhibitor of pigment biosynthesis is not available in the provided search results. This area may represent a novel avenue for future research into the compound's biological activities.

Antiproliferative and Anticancer Research

The development of novel agents for cancer therapy is a primary focus of pharmacological research. Compounds containing the pyrazole-benzamide scaffold have been identified as having potential anticancer properties.

In Vitro Cell Line Studies (e.g., MIA PaCa-2 cells)

The human pancreatic cancer cell line, MIA PaCa-2, is frequently used in preclinical cancer research to screen for compounds with antiproliferative activity. nih.govnih.govmdpi.com Research guided by activity in MIA PaCa-2 cells has led to the identification of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides with submicromolar antiproliferative effects. nih.govnih.gov These studies form the basis for structure-activity relationship (SAR) explorations to optimize the anticancer potential of this class of compounds. nih.govnih.gov The antiproliferative effects have been observed to be concentration-dependent in MIA PaCa-2 cells. mdpi.com

Mechanistic Investigations of Antiproliferative Effects

Investigations into how these pyrazole-benzamide derivatives exert their antiproliferative effects have pointed towards complex cellular mechanisms. One key pathway identified is the modulation of autophagy, a cellular process for degrading and recycling cytosolic components. nih.govnih.gov

Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce the activity of mTORC1 (mammalian target of rapamycin (B549165) complex 1), a well-established negative regulator of autophagy. nih.govnih.gov These compounds increase autophagy at a basal level but also disrupt the autophagic flux under starvation and re-feeding conditions. This disruption is evidenced by the accumulation of LC3-II, a key autophagy marker. nih.govnih.gov This dual action suggests a novel mechanism of action, positioning these compounds as a new class of autophagy modulators with potent anticancer activity. nih.govnih.gov Other pyrazole-based compounds have been investigated as PI3K/mTOR dual inhibitors, a critical signaling pathway in hematological malignancies. researchgate.net

General Relevance in Oncology

The pyrazole moiety is a versatile structural component found in a range of compounds with pharmacological activities relevant to oncology, including anti-inflammatory and anticancer effects. nih.gov The PI3K-Akt-mTOR pathway, which is targeted by some pyrazole derivatives, is a highly activated signal transduction pathway in many human cancers. researchgate.net Furthermore, the ability of certain pyrazole-benzamides to modulate autophagy is significant, as autophagy inhibitors are actively being pursued as potential anticancer agents, either alone or in combination with other cancer therapies. nih.gov The development of sulfamoyl benzamide (B126) derivatives as inhibitors for ectonucleotidases (h-NTPDases), which are involved in cancer, further underscores the relevance of the benzamide scaffold in oncology research. rsc.org

Antimicrobial and Antiparasitic Potential

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Various pyrazole derivatives have been synthesized and screened for activity against both bacteria and fungi. nih.govnih.gov For example, certain novel pyrazole analogues have demonstrated significant antibacterial activity against both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Streptococcus epidermidis) bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. nih.gov

In the realm of antifungal research, pyrazole derivatives have shown high activity against fungal strains such as Aspergillus niger, with efficacy proportionate to the standard drug clotrimazole. nih.gov Benzamide derivatives have also been a subject of antimicrobial research, with studies exploring their activity against various microorganisms. ctppc.orgresearchgate.netnih.gov Specifically, novel N-(pyrazol-5-yl)benzamide derivatives have been developed as broad-spectrum fungicidal candidates. nih.gov While direct data on the antimicrobial or antiparasitic activity of this compound is limited in the provided results, the established biological activity of both the pyrazole and benzamide components suggests that it is a valid candidate for such screening. nih.govnih.gov

Table 2: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound | Organism | Activity Type | MIC (µg/mL) | Standard Drug (MIC) |

|---|---|---|---|---|

| Compound 3 | E. coli | Antibacterial | 0.25 | Ciprofloxacin |

| Compound 4 | S. epidermidis | Antibacterial | 0.25 | Ciprofloxacin |

| Compound 2 | A. niger | Antifungal | 1 | Clotrimazole (2 µg/mL) |

| Compound 3 | M. audouinii | Antifungal | 0.5 | Clotrimazole (0.5 µg/mL) |

Note: The data represents related pyrazole analogues, not the title compound, illustrating the antimicrobial potential of the core structure. nih.gov

Antitubercular Activity

The search for novel antitubercular agents has led researchers to explore various heterocyclic compounds, including pyrazole derivatives. A study on N-pyrazolylbenzamide derivatives revealed that these compounds possess potential as antitubercular agents. researchgate.netsemanticscholar.org For instance, certain synthesized N-pyrazolylbenzamide derivatives exhibited moderate to good activity against selected strains of bacteria. semanticscholar.org

In a separate investigation, a series of isonicotinohydrazide-based pyrazole derivatives were designed and synthesized with the aim of developing new antitubercular leads. nih.gov Several of these compounds demonstrated promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, derivatives with a 3-chlorophenyl substituent on the pyrazole ring showed enhanced antitubercular activity. nih.gov

Another study focused on pyrazole-4-carboxamide derivatives and their activity against the M. tuberculosis H37Rv strain. japsonline.com The findings indicated that some of these compounds exhibited significant antitubercular effects. japsonline.com The structure-activity relationship in these studies often points to the importance of specific substitutions on both the pyrazole and benzamide rings for potent activity.

Table 1: Antitubercular Activity of Selected Pyrazole Derivatives

| Compound Type | Target Organism | Key Findings |

|---|---|---|

| N-Pyrazolylbenzamide Derivatives | Mycobacterium tuberculosis | Moderate to good activity observed in selected bacterial strains. semanticscholar.org |

| Isonicotinohydrazide-Based Pyrazoles | Mycobacterium tuberculosis H37Rv | 3-chlorophenyl substitution on the pyrazole ring enhanced activity. nih.gov |

Antibacterial Spectrum of Activity

The antibacterial potential of pyrazole-containing compounds has been a subject of considerable research. Pyrazole derivatives have been reported to target different metabolic pathways in both Gram-positive and Gram-negative bacteria. While specific data for this compound is not available, studies on related structures provide insights into their potential antibacterial spectrum.

For example, a series of 3-(pyrazol-1-yl)quinoxalin-2(1H)-one derivatives were synthesized and evaluated for their antibacterial activity. Some of these compounds showed a broad spectrum of activity against various bacterial strains. researchgate.net Another study on N-(1,3,4-oxadiazol-2-yl)benzamide analogs identified compounds that inhibited the growth of various drug-resistant Gram-positive bacterial pathogens. nih.gov These compounds were active against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA), and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

Furthermore, research on pyrazole-4-carboxamide derivatives demonstrated that compounds with electron-donating groups (e.g., 3,5-dimethyl, 4-OCH3) and strong electron-withdrawing groups (e.g., 4-NO2, 2-Cl) were active against both Gram-negative and Gram-positive bacterial strains. japsonline.com

Table 2: Antibacterial Activity of Selected Pyrazole and Benzamide Analogs

| Compound Series | Bacterial Strains | Noteworthy Results |

|---|---|---|

| 3-(Pyrazol-1-yl)quinoxalin-2(1H)-ones | Various | Showed a broad spectrum of antibacterial activity. researchgate.net |

| N-(1,3,4-Oxadiazol-2-yl)benzamides | MRSA, VISA, VRSA, VRE | Potent activity against drug-resistant Gram-positive bacteria. nih.gov |

Antifungal Spectrum of Activity

Pyrazole carboxamides have emerged as a significant class of fungicides, with many acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govacs.orgacs.org Research into novel pyrazole carboxamide derivatives containing a benzimidazole (B57391) moiety has shown promising results against various fungal pathogens. nih.govrsc.orgresearchgate.net For instance, certain compounds exhibited low EC50 values against Botrytis cinerea, comparable to the commercial fungicide boscalid. nih.gov Scanning electron microscopy revealed that these compounds could alter the morphology of fungal mycelium, causing shrinkage and roughening of the hyphal surfaces. nih.gov

In another study, N-(1-methyl-4-thiocyanato-1H-pyrazol-5-yl)-benzamide derivatives displayed broad-spectrum fungicidal activities against Sclerotinia sclerotiorum, Valsa mali, Botrytis cinerea, Rhizoctonia solani, and Phytophthora capsici. acs.org Some of these compounds showed excellent protective and curative efficacies against P. capsici. acs.org The proposed mechanism of action for some of these derivatives involves the inhibition of succinate dehydrogenase (SDH). acs.org

Table 3: Antifungal Activity of Pyrazole Carboxamide Derivatives

| Compound Series | Fungal Pathogens | Key Findings |

|---|---|---|

| Pyrazole carboxamides with benzimidazole moiety | Botrytis cinerea | Potency comparable to boscalid; altered fungal mycelium morphology. nih.gov |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. While direct studies on this compound are not prominent, related heterocyclic structures have been investigated. For example, a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives with a 3-fluorophenyl substituent showed high activity against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range. researchgate.netnih.gov

Another study on benzimidazole-triazole derivatives reported their potential against Leishmania tropica. nih.gov Some of these compounds were able to significantly inhibit the growth of the parasite. nih.gov Although these compounds are structurally distinct from this compound, they highlight the potential of related heterocyclic systems as a source of antileishmanial agents.

Other Antiparasitic Activities

The pyrazole-benzimidazole scaffold has also been explored for its activity against other parasites. A study on novel pyrazole-benzimidazole derivatives demonstrated activity against both trypomastigotes and intracellular amastigotes of Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Certain compounds in this series showed potent activity with a high selectivity index. nih.gov The proposed mechanism of action for these compounds involves targeting the catalytic domain of cruzain, a key enzyme in the parasite. nih.gov

Pesticidal and Agrochemical Applications

The pyrazole carboxamide class of compounds is well-established in the agrochemical industry, particularly as fungicides. nih.gov

Insecticidal Activity

While the primary agrochemical application of pyrazole carboxamides is often fungicidal, some derivatives also exhibit insecticidal properties. Research based on commercial insecticides like tebufenpyrad (B1682729) and tolfenpyrad (B1681338) has led to the design of novel pyrazole-5-carboxamides. acs.orgnih.gov These compounds have been tested against a range of insect pests including cotton bollworm (Helicoverpa armigera), diamondback moth (Plutella xylostella), bean aphid (Aphis craccivora), mosquito (Culex pipiens pallens), and spider mite (Tetranychus cinnabarinus). acs.orgnih.gov

The results of these bioassays indicated that certain pyrazole-5-carboxamide derivatives showed high insecticidal activity against cotton bollworm and also had good activities against bean aphid, mosquito, and spider mite. acs.orgnih.gov The position of substituents on the pyrazole ring was found to significantly influence the insecticidal activity. acs.orgnih.gov Additionally, a series of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole (B8745197) displayed good larvicidal activities against mosquito larvae. nih.gov

Table 4: Insecticidal Activity of Pyrazole Carboxamide Derivatives

| Compound Series | Target Pests | Notable Activity |

|---|---|---|

| Pyrazole-5-carboxamides | Helicoverpa armigera, Aphis craccivora, Culex pipiens pallens, Tetranychus cinnabarinus | High activity against cotton bollworm; good activity against aphids, mosquitoes, and mites. acs.orgnih.gov |

Larvicidal Activity

The larvicidal potential of pyrazole derivatives has been investigated as an alternative for the control of mosquito vectors. A series of novel benzamides substituted with a pyrazole-linked 1,2,4-oxadiazole were synthesized and evaluated for their larvicidal activities against mosquito larvae. nih.gov The preliminary bioassay revealed that a majority of these compounds exhibited significant larvicidal effects at a concentration of 10 mg L⁻¹. nih.gov

Notably, one of the synthesized compounds, designated as 12g, demonstrated pronounced activity, achieving a 100% lethal rate at a concentration of 5 mg L⁻¹ and a 55% lethal rate at a concentration as low as 2 mg L⁻¹. nih.gov These findings highlight the potential of pyrazole-benzamide analogues as effective larvicidal agents. Further structure-activity relationship studies could lead to the development of more potent and environmentally friendly insecticides. nih.gov

Larvicidal Activity of Pyrazole-Benzamide Analogues

| Compound | Concentration (mg L⁻¹) | Lethal Rate (%) |

|---|---|---|

| 12g | 5 | 100 |

| 12g | 2 | 55 |

Data sourced from a preliminary bioassay of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole against mosquito larvae. nih.gov

Nematocidal Activity

The search for new nematicides has led to the exploration of pyrazole carboxamide derivatives. Research has demonstrated that certain novel pyrazole-4-carboxamide derivatives exhibit moderate control efficacy against the tomato root-knot nematode, Meloidogyne incognita. These findings suggest that the pyrazole scaffold is a promising starting point for the development of new agents to combat nematode infestations in agriculture.

Fungicidal Activity

The fungicidal properties of pyrazole derivatives have been a significant area of study, with several analogues showing promise as potential agricultural fungicides. A series of novel N-4-chloro-pyrazol-5-yl-benzamide derivatives were designed, synthesized, and evaluated for their antifungal activities against a panel of plant pathogenic fungi. The results of these bioassays indicated that some of the synthesized compounds exhibited good antifungal activities in vitro, particularly against Valsa mali and Sclerotinia sclerotiorum.

One compound, 9Ip, was particularly noteworthy, displaying good in vitro activity against Valsa mali with an EC50 value of 0.58 mg/L. This level of activity was found to be 21-fold greater than that of the commercial fungicide fluxapyroxad (B1673505) (12.45 mg/L) and comparable to another commercial fungicide, tebuconazole (B1682727) (EC50 = 0.36 mg/L). Furthermore, in vivo experiments confirmed the protective fungicidal activity of compound 9Ip, which showed an inhibitory rate of 93.2% against V. mali at a concentration of 50 mg/L, a rate equivalent to that of tebuconazole (95.5%). Molecular docking studies suggest that the mechanism of action for these compounds may involve the inhibition of succinate dehydrogenase (SDH).

In a separate study, novel chloro-containing 1-aryl-3-oxypyrazoles with an oximino ester or oximino amide moiety were synthesized and screened for their fungicidal activity against Rhizoctonia solani. Several of these compounds displayed excellent fungicidal activity, with some having an optimal EC90 lower than 0.1 μg/mL, outperforming the commercial fungicide pyraclostrobin.

In Vitro Antifungal Activity of N-4-chloro-pyrazol-5-yl-benzamide Derivatives

| Compound | Target Fungus | EC50 (mg/L) |

|---|---|---|

| 9Ip | Valsa mali | 0.58 |

| Fluxapyroxad | Valsa mali | 12.45 |

| Tebuconazole | Valsa mali | 0.36 |

Comparison of the in vitro antifungal activity of a novel pyrazole derivative with commercial fungicides.

Diverse Pharmacological Activities of Analogues

Anti-inflammatory Applications

The pyrazole nucleus is a well-established scaffold in the development of anti-inflammatory drugs, with marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib (B62257) and lonazolac (B1214889) featuring this moiety. nih.gov A number of novel pyrazole analogues have been synthesized and screened for their anti-inflammatory activity. researchgate.net

In one study, a series of pyrazole derivatives were synthesized, and their anti-inflammatory activity was evaluated. researchgate.net One particular compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (compound 4), demonstrated superior anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. researchgate.net This highlights the potential for developing new and more effective anti-inflammatory agents based on the pyrazole structure. researchgate.net

Analgesic and Antipyretic Properties

The pyrazole moiety has a long history in the development of analgesic and antipyretic medications, with early examples including antipyrine (B355649) and aminopyrine. nih.gov Modern research continues to explore the potential of pyrazole derivatives in pain management. nih.gov

A study focused on the synthesis of new pyrazole derivatives and their evaluation for analgesic activity demonstrated promising results. nih.gov Certain synthesized compounds proved to be potent analgesics in in-vivo studies. nih.gov The fusion of a thiophene (B33073) ring with the pyrazole nucleus was explored to enhance analgesic and anti-inflammatory actions. nih.gov While the primary focus of recent studies has been on analgesic properties, the historical context of pyrazole derivatives suggests their potential for antipyretic effects as well. nih.gov

Central Nervous System Activity (e.g., CNS Depressant)

Benzimidazole derivatives containing a pyrazole moiety have been investigated for their pharmacological activities, including their effects on the central nervous system (CNS). Certain benzimidazole derivatives are known to possess CNS activity. The synthesis of novel benzimidazole derivatives incorporating a pyrazole ring has been undertaken to explore their potential as CNS active agents.

Furthermore, research into substituted benzamides has indicated their potential for CNS-depressant and hypotensive activity. nih.gov This suggests that the benzamide component of this compound could contribute to CNS effects. The combination of the pyrazole and benzamide structures in analogues offers a pathway for the development of new compounds with potential CNS depressant properties.

Hypoglycemic Activity

There is no available scientific literature that has evaluated or reported on the hypoglycemic activity of this compound. Studies on other pyrazole and benzamide derivatives have explored their potential as antidiabetic agents, but these findings are not specific to the compound . nih.govnih.govconsensus.app

Anticonvulsant, Antihypertensive, Antidepressant Activities

No published studies were identified that have specifically investigated the anticonvulsant, antihypertensive, or antidepressant properties of this compound. While various heterocyclic compounds containing pyrazole or benzamide moieties have been assessed for these central nervous system and cardiovascular activities, data for this specific molecule is absent from the current body of scientific research. researchgate.netnih.govntnu.nonih.govmdpi.comnih.gov

Future Directions and Research Perspectives

Advanced Lead Optimization Strategies for 2-Chloro-4-(1H-pyrazol-1-yl)benzamide Analogues

Lead optimization is a critical phase in the development of new chemical entities, aiming to enhance potency, selectivity, and pharmacokinetic properties. For analogues of this compound, a multiparametric optimization approach will be essential. nih.gov Structure-activity relationship (SAR) studies will form the cornerstone of these efforts, systematically modifying the core scaffold to probe the effects of different substituents on biological activity.

Future strategies will likely involve:

Structure-Based Drug Design: Utilizing X-ray crystallography and molecular modeling to understand the binding interactions of lead compounds with their biological targets. This approach can guide the rational design of analogues with improved affinity and selectivity. nih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve metabolic stability, reduce toxicity, and enhance oral bioavailability. For instance, the chlorine atom could be replaced with other halogens or a trifluoromethyl group to modulate electronic and lipophilic properties.

Fragment-Based Drug Discovery: Deconstructing the lead molecule into its core fragments (the pyrazole (B372694) and the chloro-benzamide moieties) and optimizing each fragment's interactions with the target protein before reassembling them into a more potent molecule.

| Modification Strategy | Target Property | Example Modification | Predicted Outcome |

|---|---|---|---|

| Substitution on the Pyrazole Ring | Potency and Selectivity | Addition of a methyl or trifluoromethyl group | Increased binding affinity to the target protein |

| Modification of the Benzamide (B126) Linker | Metabolic Stability | Replacement of the amide with a bioisostere (e.g., oxadiazole) | Reduced susceptibility to enzymatic degradation |

| Substitution on the Benzene (B151609) Ring | Pharmacokinetics | Introduction of a fluorine atom | Improved membrane permeability and metabolic stability |

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of this compound and its analogues is crucial for enabling extensive SAR studies and, eventually, large-scale production. While classical methods for the synthesis of pyrazoles and benzamides are well-established, future research will focus on developing more innovative and sustainable synthetic routes. nih.govnih.gov

Key areas for development include:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. royal-chem.com This could involve microwave-assisted organic synthesis (MAOS) or flow chemistry techniques to accelerate reaction times and improve yields.

Combinatorial Chemistry: The development of high-throughput synthetic methods to rapidly generate large libraries of diverse analogues for biological screening.

Catalytic C-H Activation: The use of transition metal catalysts to directly functionalize the C-H bonds of the pyrazole or benzene rings, providing a more atom-economical and efficient way to introduce new substituents.

In-Depth Mechanistic Studies of Biological Activities

While pyrazole derivatives are known to exhibit a wide range of biological activities, the specific molecular mechanisms of action for many compounds, including this compound, remain to be fully elucidated. globalresearchonline.netnih.gov Future research must delve into the precise molecular targets and signaling pathways modulated by these compounds.

This will require a multidisciplinary approach, including:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific proteins or enzymes that interact with the compound.

Enzymatic and Cellular Assays: Developing robust assays to quantify the compound's effect on target activity and downstream cellular processes.

Molecular Docking and Simulation: Using computational methods to model the binding of the compound to its target and to understand the key molecular interactions that drive its biological effects.

Exploration of Broadened Therapeutic and Agrochemical Applications

The structural motifs present in this compound are found in numerous compounds with diverse biological activities, suggesting that this molecule and its analogues could have a wide range of applications in both medicine and agriculture. royal-chem.comnih.gov

Potential therapeutic areas for exploration include:

Oncology: Many pyrazole-containing compounds have demonstrated anticancer properties. royal-chem.com Future studies could investigate the potential of these analogues as inhibitors of protein kinases or other targets involved in cancer cell proliferation and survival.

Infectious Diseases: The pyrazole nucleus is a common feature in antimicrobial agents. nih.gov Research into the antibacterial and antifungal activity of these compounds could lead to the development of new treatments for infectious diseases. nih.gov

Inflammatory Diseases: Some pyrazole derivatives exhibit anti-inflammatory effects, making this class of compounds a potential source of new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease. royal-chem.comnih.gov

In the agrochemical sector, potential applications include:

Fungicides: Pyrazole-based compounds are used to control a variety of fungal plant pathogens. nih.gov

Insecticides: The pyrazole scaffold is present in several commercial insecticides that target the nervous system of insects. nih.govnih.gov

Herbicides: Certain pyrazole derivatives have shown herbicidal activity, suggesting their potential for weed control. nih.gov

| Application Area | Potential Target | Rationale |

|---|---|---|

| Oncology | Protein Kinases | Many pyrazole derivatives are known kinase inhibitors. royal-chem.com |

| Infectious Diseases | Bacterial or Fungal Enzymes | The pyrazole nucleus is a common scaffold in antimicrobial agents. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) Enzymes | Some pyrazole compounds exhibit anti-inflammatory activity. royal-chem.com |

| Fungicides | Succinate (B1194679) Dehydrogenase | Pyrazole carboxamides are a known class of fungicides. researchgate.net |

| Insecticides | Ryanodine Receptors | Some pyrazole amides are potent insecticides. nih.gov |

| Herbicides | Photosystem II | Certain pyrazole derivatives interfere with photosynthesis. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govbohrium.com These computational tools can significantly accelerate the design and optimization of novel analogues of this compound.

Key applications of AI and ML in this context include:

Virtual Screening: Using ML models to screen vast virtual libraries of compounds to identify those with the highest probability of being active against a specific target. nih.gov This can dramatically reduce the time and cost associated with experimental high-throughput screening.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and pharmacokinetic properties of new analogues before they are synthesized. nih.gov

De Novo Drug Design: Employing generative AI models to design entirely new molecules with desired properties, tailored to a specific biological target. nih.govpremierscience.com

The integration of these advanced computational approaches with traditional medicinal chemistry and biological testing will undoubtedly expedite the journey of this compound analogues from promising leads to potentially valuable new products.

Q & A

Q. What are the established synthetic routes for 2-Chloro-4-(1H-pyrazol-1-yl)benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include:

- Solvent selection : Dichloromethane or tetrahydrofuran for solubility and inertness.

- Temperature control : Reactions are performed at 0–25°C to minimize side reactions.

- Stoichiometry : A 1:1.2 molar ratio of pyrazole to chloroacetyl chloride ensures complete conversion . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting base strength to improve yield.

Q. Which analytical techniques are most effective for characterizing this compound?

Standard characterization includes:

- Spectroscopy :

Q. How can researchers ensure high purity of the compound for biological assays?

Purification methods include:

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Ethanol or acetonitrile as solvents to remove impurities . Purity ≥97% is achievable, as verified by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Contradictory results (e.g., variable IC₅₀ values in enzyme assays) may arise from differences in:

- Assay conditions : Buffer pH, ionic strength, or solvent DMSO concentration (keep <1% to avoid cytotoxicity).

- Cell lines : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement .

- Compound stability : Perform stability studies under assay conditions using LC-MS to detect degradation .

Q. What strategies are recommended for designing analogs to improve target selectivity?

Focus on structure-activity relationship (SAR) studies:

- Pyrazole ring modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance binding affinity.

- Benzamide substituents : Replace chlorine with fluorine to modulate lipophilicity and pharmacokinetics . Computational tools (e.g., molecular docking) can predict binding modes to guide synthetic efforts .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Pharmacophore modeling : Map essential features (hydrogen bond donors/acceptors, hydrophobic regions) using software like Schrödinger.

- Molecular dynamics simulations : Assess binding stability in enzymes (e.g., kinase targets) over 100-ns trajectories . Validate predictions with mutagenesis studies on key residues identified in docking models .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

- Thermogravimetric analysis (TGA) : Determine thermal degradation thresholds (e.g., decomposition above 200°C) .

- pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Light sensitivity : Expose to UV-Vis light and track photodegradation products .

Q. How can researchers elucidate the mechanism of enzyme inhibition?

- Kinetic assays : Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots to distinguish competitive/non-competitive binding.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Crystallography : Co-crystallize the compound with the target enzyme to visualize binding interactions .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include polymorphism and solvent inclusion . Mitigation strategies:

Q. How to design a robust SAR study for derivatives targeting antimicrobial activity?

- Library synthesis : Prepare 20–30 analogs with systematic substitutions (e.g., halogens, alkyl chains).

- Biological testing : Screen against Gram-positive/negative bacteria and fungi, using MIC/MBC assays.

- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.